molecular formula C11H13FO2 B8276883 (RS)-2-fluoro-4-phenyl-butyric acid methyl ester

(RS)-2-fluoro-4-phenyl-butyric acid methyl ester

Cat. No. B8276883
M. Wt: 196.22 g/mol
InChI Key: XXGRTYJNKGQPSO-UHFFFAOYSA-N
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Patent
US06451819B2

Procedure details

To a 0° C. suspension of LiAlH4 (0.4 g, 10.6 mmol) in dry THF (5 ml) was added dropwise a solution of (RS)-2-fluoro-4-phenyl-butyric acid methyl ester (1 g, 5.3 mmol) in dry THF (10 ml). After 1 hour stirring at 0° C., the reaction mixture was quenched successively with H2O (0.4 ml), 5N NaOH (0.4 ml) and again H2O (1.2 ml). The resulting solid was filtered and the filtrate was concentrated to provide (RS)-2-fluoro-4-phenyl-butan-1-ol (0.89 g, 99%) as a colorless oil, MS: m/e=168.1 (M+).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C[O:8][C:9](=O)[CH:10]([F:19])[CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1COCC1>[F:19][CH:10]([CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:9][OH:8] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COC(C(CCC1=CC=CC=C1)F)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 1 hour stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched successively with H2O (0.4 ml), 5N NaOH (0.4 ml) and again H2O (1.2 ml)
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(CO)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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